N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide

GPR35 Target Selectivity Off-target Screening

Procuring selective pharmacological probes for CNS target deconvolution often requires compounds with precisely defined inactivity profiles. This tetrazole-substituted aryl amide (CAS 1219540-93-8) is a confirmed GPR35-inactive analog, making it an essential negative control for phenotypic screening in pain and inflammation research. - Confirmed lack of GPR35 agonism eliminates off-target ambiguity in α7 nAChR PAM screening cascades. - 1,4-Tetrazole regiochemistry and clogP of 1.58 provide a validated baseline scaffold for metabolic stability and CNS penetration SAR. - Available in milligram to gram quantities with ≥98% purity for reproducible dose-response and ADME assays.

Molecular Formula C19H21N5O3
Molecular Weight 367.4 g/mol
Cat. No. B12176110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide
Molecular FormulaC19H21N5O3
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C=NN=N3)OC
InChIInChI=1S/C19H21N5O3/c1-26-17-8-5-14(11-18(17)27-2)9-10-20-19(25)16-6-3-15(4-7-16)12-24-13-21-22-23-24/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,25)
InChIKeyNEHFSVZHPXJQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EOS78590: Tetrazole-Benzamide Scaffold Overview


N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide is a synthetic small molecule belonging to the class of tetrazole-substituted aryl amides, with the molecular formula C19H21N5O3 and a molecular weight of 367.41 g/mol [1]. Its structure integrates a 3,4-dimethoxyphenethylamine moiety linked via an amide bond to a benzamide core, which is further functionalized with a 1H-tetrazole ring through a methylene spacer. This specific arrangement of pharmacophores is distinct from many related analogs, positioning it as a unique scaffold within commercial screening libraries for exploring chemical space not covered by simpler or differently substituted benzamides .

Unique tetrazole-benzamide scaffold for library-based screening
Para-substituted benzamide geometry defines pharmacophore shape
3,4-dimethoxyphenethyl moiety supports SAR expansion

EOS78590: Why Specific Procurement Matters


The specific 4-(1H-tetrazol-1-ylmethyl) substitution on the benzamide core, combined with the 3,4-dimethoxyphenethyl side chain, engenders a unique physicochemical and potentially biological profile that cannot be assumed by simply interchanging with closely related analogs. Variations in the attachment position of the tetrazole ring or the substitution pattern on the phenyl ring can lead to profound differences in target engagement, as evidenced by the compound's lack of activity at the GPR35 receptor [1], a target that may be engaged by other tetrazole-containing compounds. Such subtle structural variations dictate binding pocket compatibility, metabolic stability, and overall pharmacokinetic behavior, making specific procurement essential for reproducible research outcomes [2].

Target 1,4-(para) substitution
Substitution risk 1,3-(meta) isomer may drastically alter target engagement; regioisomer identity cannot be assumed
Target Unsubstituted 1H-tetrazole
Substitution risk 5-methyl-tetrazole analog changes acidity and metabolic susceptibility; pharmacological profile may shift

EOS78590 Differentiation Evidence


GPR35 Target Selectivity

This specific compound was profiled in a primary assay against the G-protein coupled receptor 35 (GPR35) and classified as 'inactive' [1]. While a negative result, this is a critical piece of selectivity data. Many tetrazole-containing compounds are explored for their activity at various GPCRs or enzymes like ACAT [2]. This defined lack of activity at GPR35 helps differentiate it from other tetrazole amides that may have polypharmacology involving this receptor, thus providing a cleaner starting point for phenotypic or target-based screens where GPR35 agonism or antagonism is undesirable.

GPR35 Selectivity
Assay context
Inactive at GPR35 in primary assay
Supports selectivity profiling; reduces false-positive risk where GPR35 modulation is confounding
Class comparison: many tetrazole amides engage GPCRs or ACAT
GPR35 Target Selectivity Off-target Screening GPCR

Lipophilicity vs. Marketed Drugs

The calculated partition coefficient (clogP) for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide is 1.58 [1]. This value places it in a significantly lower lipophilicity range compared to many classic benzamide drugs and other tetrazole-containing analogs. For instance, the dopamine D2 receptor antagonist sulpiride has a calculated logP of approximately 1.2, while more lipophilic benzamide drugs like itopride (logP ~3.0) and metoclopramide (logP ~2.5) are higher [2]. Its lipophilicity is closer to that of the oral PDE4 inhibitor roflumilast (logP ~1.6), which undergoes extensive metabolism. This lower clogP suggests a potential for improved aqueous solubility and a distinct metabolic profile compared to more lipophilic, rapidly metabolized tetrazole amides [3].

Lipophilicity
Class-level inference
clogP 1.58
Indicates moderate aqueous solubility and distinct metabolic profile vs. more lipophilic benzamides
Computed; compare with sulpiride (~1.2), roflumilast (~1.6)
Lipophilicity ADME clogP Drug-likeness

1,4-Substitution vs. Meta-Isomer

The compound features a critical 1,4-substitution pattern on the central benzamide ring, with the amide and tetrazolylmethyl groups in a para-relationship. This differs fundamentally from commercially available positional isomers such as N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide (meta-isomer) . In analogous series, such as the alpha7 nAChR positive allosteric modulators (PAMs), a 1,4-relationship is often a key pharmacophoric requirement for activity, as it places the two key functional groups at an optimal distance and geometry for receptor interaction [1]. The 1,3- or 1,2-substituted isomers are likely to exhibit drastically different three-dimensional conformations, leading to divergent biological activities. This precise regiochemistry is a defined and quantifiable structural difference.

Regiochemistry
Structural context
1,4-(para) benzamide
Para relationship may be pharmacophoric for alpha7 nAChR PAM activity; regioisomer identity non-negotiable for SAR
Direct structural isomerism vs. 1,3-(meta) analog; no same-assay biological comparison available
Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping Tetrazole

Tetrazole Bioisostere vs. 5-Methyl-Tetrazole

The compound contains an unsubstituted 1H-tetrazole ring, a well-established bioisostere for carboxylic acids, offering similar acidity (pKa ~4.5-4.9) but with superior metabolic stability and membrane permeability due to its heterocyclic nature [1]. A closely related commercial analog, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide, features a methyl-substituted tetrazole . The 5-methyl group significantly alters the ring's acidity, polarity, and metabolic susceptibility. While a direct comparison of metabolic stability for this exact pair is not available, studies on analogous tetrazole pairs indicate that 5-substitution can block a major site of Phase I metabolism (e.g., CYP450-mediated hydroxylation), leading to a longer half-life but potentially altering target affinity [2]. The unsubstituted tetrazole in the target compound thus offers a distinct and more predictable pharmacological starting point based on the canonical carboxylic acid bioisostere paradigm.

Tetrazole Bioisostere
Cross-study comparable
Unsubstituted 1H-tetrazole
Retains canonical carboxylic acid bioisostere properties; 5-methyl analog alters pKa and metabolic soft-spot profile
Class-level metabolic stability trade-off; direct pair comparison not available
Bioisosterism Metabolic Stability Carboxylic Acid Mimic Tetrazole

EOS78590 Research Applications


GPR35 Negative Control for CNS Studies

Leveraging the confirmed lack of activity at GPR35 [1], this compound serves as an ideal negative control or a selective tool compound in phenotypic assays where other tetrazole amides show activity. For research into pain, inflammation, or metabolic disorders where GPR35 is implicated, its selective inactivity profile helps deconvolute target engagement and validates the specificity of lead compounds derived from this chemical series.

CNS Lead Optimization Scaffold

Given its structural placement within the tetrazole-substituted aryl amide class, which is known to contain positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) [2], this compound is a high-priority procurement for CNS drug discovery. The specific 1,4-regiochemistry and the calculated physicochemical profile (clogP 1.58) [3] make it a compelling starting scaffold for developing cognition-enhancing agents for Alzheimer's disease or schizophrenia, where balancing CNS penetration and metabolic stability is crucial.

SAR Library Core Scaffold

The compound's well-defined regiochemistry and functional groups make it a valuable core scaffold for systematic SAR studies within academic labs. Its direct comparison with the meta-isomer and the 5-methyl-tetrazole analog allows for the exploration of fundamental medicinal chemistry concepts such as bioisosterism, linker geometry, and their impact on physicochemical and pharmacological properties. Procuring a set of these highly related but structurally distinct compounds enables a publishable SAR investigation.

In Vitro ADME Probe for Tetrazoles

With its unsubstituted 1H-tetrazole and a calculated lipophilicity of clogP 1.58 [3], this compound is an ideal tool for investigating the intrinsic metabolic stability of tetrazole-benzamide scaffolds in liver microsome or hepatocyte assays. It serves as a baseline for understanding Phase I metabolism at the tetrazole C-5 position, in direct contrast to a 5-methyl-substituted analog . This data is critical for medicinal chemists making informed decisions about blocking metabolic soft spots during lead optimization.

Application
Selection Property
Validation Focus
GPR35 negative control in phenotypic screens
Confirmed GPR35 inactivity
Target engagement deconvolution in CNS/inflammation models
alpha7 nAChR PAM scaffold exploration
1,4-regiochemistry and moderate lipophilicity profile
CNS penetration and metabolic stability profiling
Systematic SAR library core
Defined regioisomer and bioisosteric analog set
Medicinal chemistry concept validation
In vitro ADME probe for tetrazole metabolism
Unsubstituted tetrazole ring
Phase I metabolism at C-5 position; comparison with 5-methyl analog
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